5-Methyl-2-pentylcyclohexan-1-one
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Overview
Description
5-Methyl-2-pentylcyclohexan-1-one: is an organic compound with the molecular formula C12H22O It is a cyclohexanone derivative, characterized by a cyclohexane ring substituted with a methyl group at the 5-position and a pentyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-pentylcyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone derivatives. For instance, the reaction of cyclohexanone with appropriate alkyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide can yield the desired product. The reaction conditions typically involve refluxing the reactants in an inert solvent such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of corresponding unsaturated precursors. This method ensures high yield and purity of the product. The process is carried out under controlled temperature and pressure conditions, using catalysts such as palladium on carbon or platinum oxide.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-pentylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group into an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, using reagents like bromine or chlorine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride with ultraviolet light.
Major Products Formed:
Oxidation: Formation of 5-Methyl-2-pentylcyclohexanone carboxylic acid.
Reduction: Formation of 5-Methyl-2-pentylcyclohexanol.
Substitution: Formation of halogenated derivatives like 5-Methyl-2-pentyl-3-bromocyclohexanone.
Scientific Research Applications
Chemistry: 5-Methyl-2-pentylcyclohexan-1-one is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential bioactive properties. It may exhibit antimicrobial or antifungal activities, making it a candidate for developing new therapeutic agents.
Medicine: The compound’s structural similarity to certain bioactive molecules makes it a subject of interest in medicinal chemistry. Researchers explore its potential as a precursor for drug development.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavoring agents. Its unique scent profile makes it valuable in the production of perfumes and food additives.
Mechanism of Action
The mechanism of action of 5-Methyl-2-pentylcyclohexan-1-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. For instance, if it exhibits antimicrobial properties, it could disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring.
2-Methylcyclohexanone: A methyl-substituted cyclohexanone.
2-Pentylcyclohexanone: A pentyl-substituted cyclohexanone.
Uniqueness: 5-Methyl-2-pentylcyclohexan-1-one is unique due to the presence of both methyl and pentyl groups on the cyclohexane ring. This dual substitution imparts distinct chemical and physical properties, influencing its reactivity and potential applications. The combination of these substituents can enhance its bioactivity and make it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1357600-49-7 |
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Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
5-methyl-2-pentylcyclohexan-1-one |
InChI |
InChI=1S/C12H22O/c1-3-4-5-6-11-8-7-10(2)9-12(11)13/h10-11H,3-9H2,1-2H3 |
InChI Key |
WRNJVJWWFGDUBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1=O)C |
Origin of Product |
United States |
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